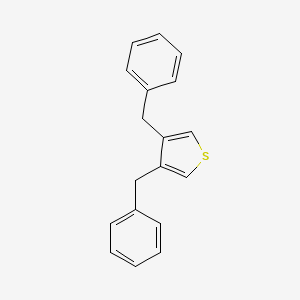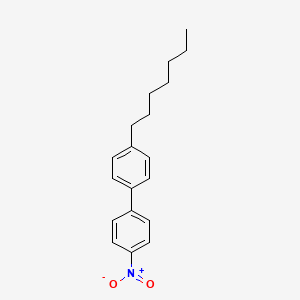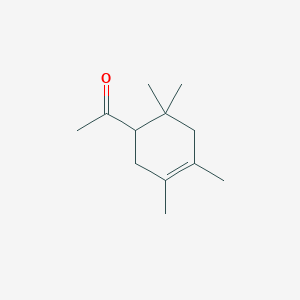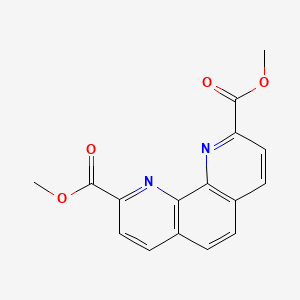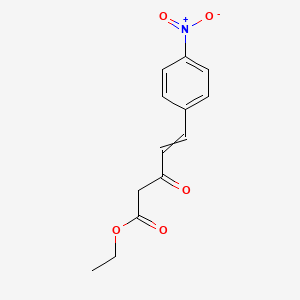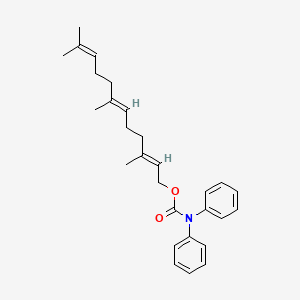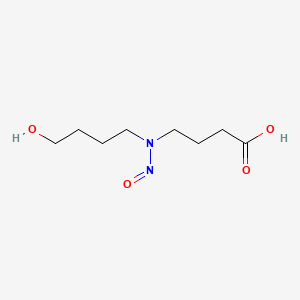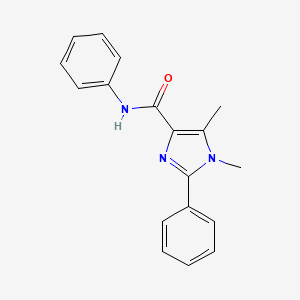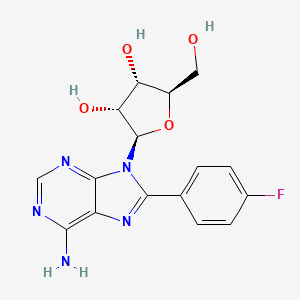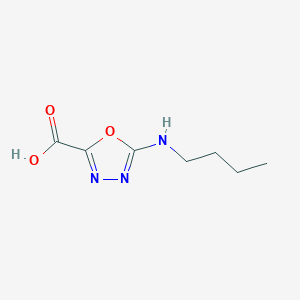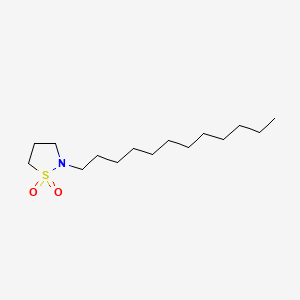
Isothiazolidine, 2-dodecyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolidine, 2-dodecyl-, 1,1-dioxide typically involves the cyclization of thioacrylamides or dithiopropionamides . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process. For instance, the use of DMSO (dimethyl sulfoxide) as a solvent is common due to its ability to dissolve a wide range of compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isothiazolidine, 2-dodecyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
Isothiazolidine, 2-dodecyl-, 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isothiazolidine, 2-dodecyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . In the context of antidiabetic applications, the compound inhibits cryptochrome, a protein involved in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolidine, 1,1-dioxide: A related compound with similar chemical properties but different applications.
Tetrahydro-2H-1,2-thiazine, 1,1-dioxide: Another compound in the same family, known for its use as a P2X7 receptor modulator.
Uniqueness
Isothiazolidine, 2-dodecyl-, 1,1-dioxide stands out due to its long dodecyl chain, which imparts unique hydrophobic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial and antifungal agents .
Propiedades
Número CAS |
73825-53-3 |
|---|---|
Fórmula molecular |
C15H31NO2S |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
2-dodecyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C15H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-19(16,17)18/h2-15H2,1H3 |
Clave InChI |
AVZYWXGGHXVRJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


